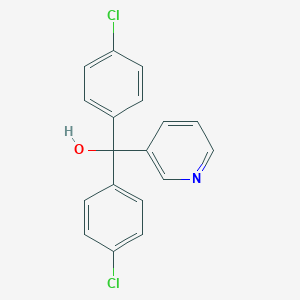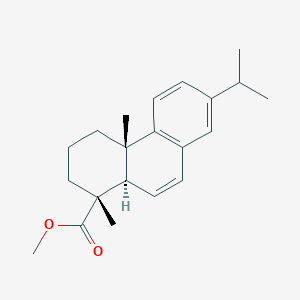
乙酰乳酸
描述
Acerosin is a natural product that has been isolated from the fungus Acerosporium sp. This compound has gained significant attention in recent years due to its potential applications in scientific research. Acerosin is a polyketide that belongs to the class of secondary metabolites. It has a unique structure that makes it a promising candidate for various research applications.
科学研究应用
增强乙酰丙酸发酵生产的策略
乙酰丙酸,通常与“乙酰乳酸”混淆,是一种用于食品、化妆品和生物基化学的挥发性化合物。研究重点介绍了通过生物合成、基因工程和工艺优化来提高其产量的策略,强调了其作为工业应用可再生资源的重要性 (Xiao & Lu, 2014).
肾素-血管紧张素系统失调与癌症风险
研究已经探索了肾素-血管紧张素系统 (RAS) 的非心血管作用,包括其参与癌变。研究表明,靶向 RAS 的抗高血压药物,如 ACE 抑制剂,可能会影响肾细胞癌的发生率和结果,为高血压管理之外的潜在治疗应用提供了见解 (Sobczuk 等人,2017).
ACE2 在 SARS-CoV-2 和心血管疾病中
血管紧张素转换酶 2 (ACE2) 的作用在 SARS-CoV-2 感染及其对心血管疾病的影响的背景下得到了批判性审查。ACE2 作为肾素-血管紧张素系统的负调节剂以及其在 COVID-19 发病机制中的作用突出了传染病与心血管健康之间的复杂相互作用 (Gheblawi 等人,2020).
属性
CAS 编号 |
15835-74-2 |
|---|---|
产品名称 |
Acerosin |
分子式 |
C18H16O8 |
分子量 |
360.3 g/mol |
IUPAC 名称 |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O8/c1-23-11-5-4-8(6-9(11)19)12-7-10(20)13-14(21)17(24-2)15(22)18(25-3)16(13)26-12/h4-7,19,21-22H,1-3H3 |
InChI 键 |
BTMNGQCCCWTUQH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O |
规范 SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O |
熔点 |
239-241°C |
其他 CAS 编号 |
15835-74-2 |
物理描述 |
Solid |
产品来源 |
United States |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

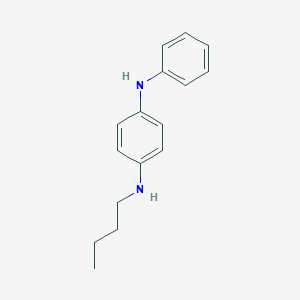
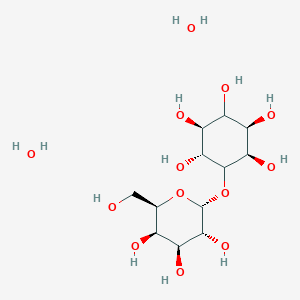

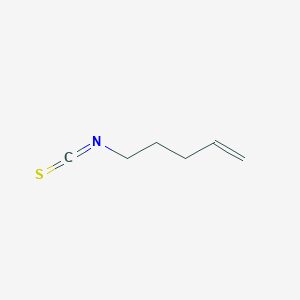
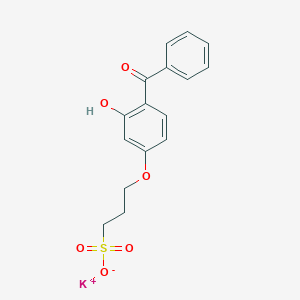
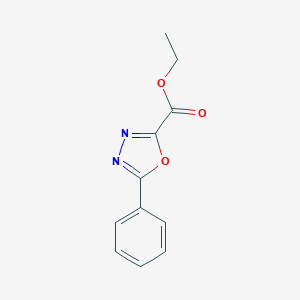
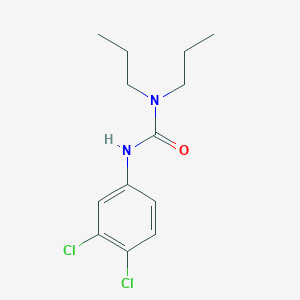
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)



![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)
